L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)-
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Overview
Description
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- is a complex organic compound with the molecular formula C36H38N4O6 This compound is characterized by its unique structure, which includes multiple phenyl groups and acetylamino benzoyl groups
Preparation Methods
The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and acetylamino benzoyl groups can undergo substitution reactions, where different functional groups replace the existing ones. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- can be compared with other similar compounds, such as:
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis((2-((hydroxyacetyl)amino)benzoyl)amino)-1,6-diphenyl-: This compound has hydroxyacetyl groups instead of phenylmethoxy groups.
L-Altritol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-: This compound features dimethylethoxycarbonyl groups instead of phenylmethoxy groups. The uniqueness of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis((2-(((phenylmethoxy)acetyl)amino)benzoyl)amino)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
173094-22-9 |
---|---|
Molecular Formula |
C50H50N4O8 |
Molecular Weight |
835.0 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5S)-3,4-dihydroxy-1,6-diphenyl-5-[[2-[(2-phenylmethoxyacetyl)amino]benzoyl]amino]hexan-2-yl]-2-[(2-phenylmethoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C50H50N4O8/c55-45(33-61-31-37-21-9-3-10-22-37)51-41-27-15-13-25-39(41)49(59)53-43(29-35-17-5-1-6-18-35)47(57)48(58)44(30-36-19-7-2-8-20-36)54-50(60)40-26-14-16-28-42(40)52-46(56)34-62-32-38-23-11-4-12-24-38/h1-28,43-44,47-48,57-58H,29-34H2,(H,51,55)(H,52,56)(H,53,59)(H,54,60)/t43-,44-,47-,48+/m0/s1 |
InChI Key |
TXLQTXBSBZOEEL-ONFDFNSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)COCC4=CC=CC=C4)O)O)NC(=O)C5=CC=CC=C5NC(=O)COCC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)COCC4=CC=CC=C4)O)O)NC(=O)C5=CC=CC=C5NC(=O)COCC6=CC=CC=C6 |
Origin of Product |
United States |
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